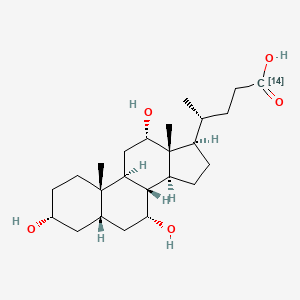
Cholic acid, (carboxy-14C)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholic acid-24-14c is a radiolabeled derivative of cholic acid, a primary bile acid produced in the liver. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The radiolabeling with carbon-14 at the 24th position allows for the tracking and study of the metabolic pathways and interactions of cholic acid within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cholic acid-24-14c involves the incorporation of carbon-14 into the cholic acid molecule. One efficient method involves the use of potassium cyanide labeled with carbon-14. The key intermediate, 23-chloro-3α, 7α, 12α-triformyloxynorcholane, is synthesized by the degradation of triformyl-protected cholic acid. This intermediate is then further processed to yield cholic acid-24-14c .
Industrial Production Methods
Industrial production of cholic acid-24-14c follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the protection of functional groups, selective chlorination, and incorporation of the radiolabel. The final product is purified to ensure high radiochemical purity and specific activity suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cholic acid-24-14c undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form 3-oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxo derivatives of cholic acid, which are useful for studying the metabolic pathways and interactions of bile acids.
Wissenschaftliche Forschungsanwendungen
Cholic acid-24-14c has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of bile acids.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Used in research related to liver function, bile acid synthesis disorders, and cholesterol metabolism.
Industry: Employed in the development of pharmaceuticals and diagnostic agents.
Wirkmechanismus
Cholic acid-24-14c exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The radiolabel allows researchers to track its movement and transformation within the body, providing insights into bile acid metabolism and its role in various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Deoxycholic acid: A secondary bile acid formed by the bacterial dehydroxylation of cholic acid.
Lithocholic acid: Another secondary bile acid with distinct metabolic pathways.
Uniqueness
Cholic acid-24-14c is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its metabolic pathways. This makes it an invaluable tool in research, providing detailed insights into the dynamics of bile acid metabolism that are not possible with non-labeled compounds .
Eigenschaften
CAS-Nummer |
32447-38-4 |
|---|---|
Molekularformel |
C24H40O5 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2 |
InChI-Schlüssel |
BHQCQFFYRZLCQQ-OZAOIJOWSA-N |
Isomerische SMILES |
C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)










